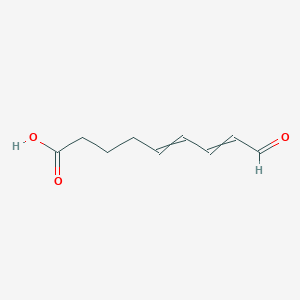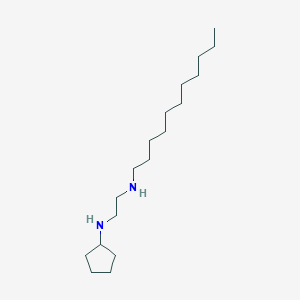
N~1~-Cyclopentyl-N~2~-undecylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-Cyclopentyl-N~2~-undecylethane-1,2-diamine is an organic compound that belongs to the class of diamines Diamines are characterized by the presence of two amino groups attached to a carbon chain This particular compound features a cyclopentyl group and an undecyl chain attached to an ethane-1,2-diamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopentyl-N~2~-undecylethane-1,2-diamine can be achieved through several methods. One common approach involves the reaction of cyclopentylamine with undecyl bromide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired diamine.
Another method involves the reductive amination of cyclopentanone with undecylamine. This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of N1-Cyclopentyl-N~2~-undecylethane-1,2-diamine may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure hydrogenation reactors can also facilitate the reductive amination process, ensuring efficient production of the compound.
化学反応の分析
Types of Reactions
N~1~-Cyclopentyl-N~2~-undecylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted diamines depending on the reactants used.
科学的研究の応用
N~1~-Cyclopentyl-N~2~-undecylethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which N1-Cyclopentyl-N~2~-undecylethane-1,2-diamine exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cell membranes, altering their permeability and affecting cellular processes.
類似化合物との比較
Similar Compounds
N~1~-Cyclopentyl-N~2~-dodecylethane-1,2-diamine: Similar structure with a dodecyl chain instead of an undecyl chain.
N~1~-Cyclohexyl-N~2~-undecylethane-1,2-diamine: Features a cyclohexyl group instead of a cyclopentyl group.
N~1~-Cyclopentyl-N~2~-decylethane-1,2-diamine: Contains a decyl chain instead of an undecyl chain.
Uniqueness
N~1~-Cyclopentyl-N~2~-undecylethane-1,2-diamine is unique due to its specific combination of a cyclopentyl group and an undecyl chain. This structural arrangement imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
627522-76-3 |
|---|---|
分子式 |
C18H38N2 |
分子量 |
282.5 g/mol |
IUPAC名 |
N'-cyclopentyl-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C18H38N2/c1-2-3-4-5-6-7-8-9-12-15-19-16-17-20-18-13-10-11-14-18/h18-20H,2-17H2,1H3 |
InChIキー |
OUORETNIPZCHBN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCNCCNC1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14231518.png)
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)
![[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile](/img/structure/B14231523.png)
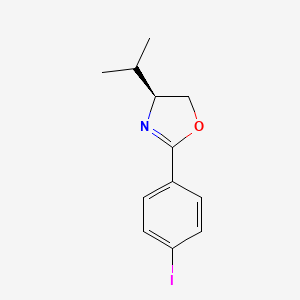
![Pyrrolo[1,2,3-GH]purine](/img/structure/B14231539.png)
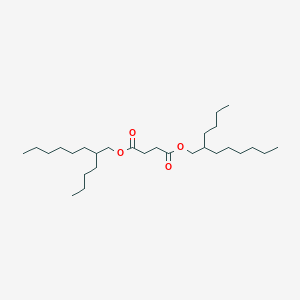
![1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14231549.png)
![Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate](/img/structure/B14231552.png)
![N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride](/img/structure/B14231558.png)
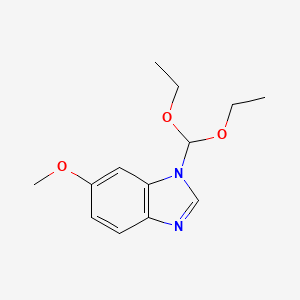
![1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14231568.png)
![1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14231581.png)
![(1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B14231589.png)
